molecular formula C8H16ClNO3 B2924676 2-chloro-N,N-bis(2-methoxyethyl)acetamide CAS No. 10263-25-9

2-chloro-N,N-bis(2-methoxyethyl)acetamide

Cat. No.: B2924676
CAS No.: 10263-25-9
M. Wt: 209.67
InChI Key: GCGAPKCNIQGYQG-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(2-methoxyethyl)acetamide is an organic compound with the molecular formula C8H16ClNO3 It is a derivative of acetamide, featuring a chloro group and two methoxyethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methoxyethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the methoxyethyl group replaces the hydrogen atom on the nitrogen of the acetamide. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

2-chloro-N,N-bis(2-methoxyethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(2-methoxyethyl)acetamide involves its interaction with nucleophiles, leading to the formation of substituted products. The chloro group acts as a leaving group, making the compound reactive towards nucleophilic attack. This reactivity is harnessed in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N,N-bis(2-methoxyethyl)acetamide is unique due to the presence of two methoxyethyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

2-chloro-N,N-bis(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGAPKCNIQGYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10263-25-9
Record name 2-chloro-N,N-bis(2-methoxyethyl)acetamide
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